Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is an organic compound classified as a benzoate, characterized by its unique structure that includes a bromine atom and two chlorine atoms on the aromatic ring, along with an ethyl ester functionality. Its molecular formula is and it has been noted for its potential biological activities, particularly in antimicrobial and antifungal applications .
This compound falls under the category of halogenated benzoates, which are known for their diverse chemical properties and biological activities. The presence of halogen substituents often enhances lipophilicity and reactivity, making these compounds of interest in medicinal chemistry and materials science .
The synthesis of ethyl 3-bromo-2,5-dichloro-6-methylbenzoate typically involves several key steps:
The specific conditions (temperature, time, and concentrations) can vary based on the desired yield and purity of the final product.
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate possesses a complex molecular structure that can be represented as follows:
The structural formula can be expressed using SMILES notation: O=C(OCC)C1=C(C)C(Cl)=CC(Br)=C1Cl .
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate can participate in various chemical reactions due to its reactive halogen substituents. Some notable reactions include:
The mechanism of action for ethyl 3-bromo-2,5-dichloro-6-methylbenzoate primarily relates to its biological activity. Research indicates that halogenated compounds often interact with cellular enzymes or receptors, influencing metabolic pathways. For instance:
Understanding these interactions is crucial for evaluating its therapeutic potential.
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate exhibits several important physical and chemical properties:
These properties influence its handling, storage, and application in research settings .
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate has various applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: